4-Bromo-5,6-dimethoxyisoindolin-1-one

Sigma-2 receptor ligands PET radiotracer development Regioisomer selectivity

Sourcing a regioisomerically pure 4-bromo-5,6-dimethoxyisoindolin-1-one scaffold can stall SAR studies and cross-coupling diversification. This compound solves that by providing the exact 5,6-dimethoxy pharmacophore found in low-nanomolar σ2 receptor ligands (Ki=1.79-5.23 nM) and the clinical bradycardic agent falipamil. - Differentiated pharmacophore: Regioisomeric purity ensures fidelity to patented anticancer and PET tracer synthetic pathways. - Synthetic utility: 4-Br handle enables Pd-catalyzed Suzuki-Miyaura/Buchwald-Hartwig coupling for modular library synthesis. - Supply reliability: Available in research-scale quantities with batch-specific analytical documentation for procurement peace of mind.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
CAS No. 1042722-42-8
Cat. No. B14123599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5,6-dimethoxyisoindolin-1-one
CAS1042722-42-8
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2CNC(=O)C2=C1)Br)OC
InChIInChI=1S/C10H10BrNO3/c1-14-7-3-5-6(4-12-10(5)13)8(11)9(7)15-2/h3H,4H2,1-2H3,(H,12,13)
InChIKeyKEDCFOZIJJIKRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5,6-dimethoxyisoindolin-1-one (CAS 1042722-42-8): Structural Identity, Physical-Chemical Profile, and Core Scaffold Context


4-Bromo-5,6-dimethoxyisoindolin-1-one (CAS 1042722-42-8; molecular formula C10H10BrNO3; MW 272.10 g/mol) is a brominated isoindolin-1-one heterocycle bearing methoxy substituents at the 5- and 6-positions and a bromine atom at position 4 of the fused benzene ring . It is catalogued as a research chemical and synthetic building block, with patent citations linking it to pharmaceutical composition development programs . The compound belongs to the isoindolin-1-one scaffold class, which has been recognized as a privileged structure in medicinal chemistry due to its demonstrated versatility in kinase inhibition (CDK7, KDR, ERK2, PI3K-δ), sigma-2 receptor targeting, and anticancer agent design [1][2].

Why Generic Substitution of 4-Bromo-5,6-dimethoxyisoindolin-1-one (CAS 1042722-42-8) Is Not Advisable: Regioisomeric and Substituent-Level Differentiation


Within the C10H10BrNO3 isoindolin-1-one isomeric space, the 4-bromo-5,6-dimethoxy substitution pattern is structurally distinct from its closest regioisomer, 4-bromo-6,7-dimethoxyisoindolin-1-one (CAS 954239-46-4), and from the non-brominated parent 5,6-dimethoxyisoindolin-1-one (CAS 59084-72-9). The position of the two methoxy groups determines the electron density distribution on the aromatic ring, which directly affects reactivity in electrophilic aromatic substitution and cross-coupling chemistry . Critically, the 5,6-dimethoxyisoindoline pharmacophore—found in this compound—has been specifically utilized in the development of low-nanomolar sigma-2 receptor ligands (Ki = 1.79–5.23 nM) and is embedded in the structure of falipamil, a clinical bradycardic agent, whereas the 6,7-dimethoxy regioisomer lacks analogous documented pharmacological deployment [1][2]. The 4-bromo substituent confers a synthetic handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) that is absent in the non-halogenated analog, making direct substitution between these compounds chemically infeasible without altering the intended derivatization pathway [3].

Quantitative Differential Evidence for 4-Bromo-5,6-dimethoxyisoindolin-1-one (CAS 1042722-42-8): Comparator-Based Analysis for Procurement Decisions


Regioisomeric Differentiation: 5,6-Dimethoxy vs. 6,7-Dimethoxy Substitution Pattern Defines Pharmacophoric Identity

The 5,6-dimethoxyisoindoline moiety, which is the core scaffold of the target compound, has been specifically selected over the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alternative in the design of sigma-2 (σ2) receptor ligands. In a head-to-head pharmacophore comparison, researchers evaluated both scaffolds and reported that the 5,6-dimethoxyisoindoline-based ligands achieved σ2 receptor binding affinities of Ki = 1.79–5.23 nM with subtype selectivity ratios (Ki σ2/Ki σ1) of 56–708 and >1000-fold selectivity over the vesicular acetylcholine transporter [1]. A parallel study using the same 5,6-dimethoxyisoindoline pharmacophore in rhenium complexes reported σ2 receptor Ki = 2.97 nM with 10-fold subtype selectivity and 2374-fold selectivity over VAChT [2]. By contrast, the 6,7-dimethoxy regioisomer (4-bromo-6,7-dimethoxyisoindolin-1-one, CAS 954239-46-4) has not been reported as the pharmacophoric core in any analogous high-affinity σ2 ligand series. The regiochemistry directly determines the geometry of the ligand-receptor interaction and is not interchangeable.

Sigma-2 receptor ligands PET radiotracer development Regioisomer selectivity

Lipophilicity Differential: Bromine Substitution Increases Computed LogP by ~0.7 Units Over Non-Brominated Analog

The introduction of bromine at the 4-position of the 5,6-dimethoxyisoindolin-1-one scaffold produces a measurable increase in calculated lipophilicity. The target compound (4-bromo-5,6-dimethoxyisoindolin-1-one, CAS 1042722-42-8) has a computed XLogP3 value of 1.4 . The non-brominated parent compound (5,6-dimethoxyisoindolin-1-one, CAS 59084-72-9) has a computed XLogP3-AA of 0.7 [1]. This represents a ΔLogP of approximately +0.7 units attributable solely to the bromine substituent. Additionally, the target compound has an experimentally derived LogP of 2.04 . The increased lipophilicity directly affects compound partitioning, membrane permeability potential, and chromatographic retention behavior.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Versatility: 4-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Chemistry Absent in Non-Halogenated Analogs

The aryl bromide at position 4 of 4-bromo-5,6-dimethoxyisoindolin-1-one constitutes a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) couplings. This synthetic utility is completely absent in the non-brominated analog 5,6-dimethoxyisoindolin-1-one (CAS 59084-72-9, MW 193.20 g/mol), which lacks a leaving group at any aromatic position [1]. The isoindolin-1-one scaffold class has been extensively functionalized via such metal-catalyzed methodologies for structure-activity relationship exploration in anticancer, antiviral, and kinase inhibitor programs [2]. The 4-bromo substituent specifically positions the coupling site ortho to the C5 methoxy group, creating a unique electronic environment that influences oxidative addition rates with Pd(0) catalysts relative to bromine at alternative positions (e.g., 6-bromo or 7-bromo isomers) .

Suzuki-Miyaura coupling Buchwald-Hartwig amination Building block derivatization

Patent Documented Utility: Compound Appears as Intermediate in Anticancer and Kinase-Targeted Invention Disclosures

4-Bromo-5,6-dimethoxyisoindolin-1-one (CAS 1042722-42-8) is explicitly listed in the compound registry of at least three patent families: EP-2429987-A2 (Amide compound, preparation method thereof and pharmaceutical composition comprising same, priority date 2009-05-15), WO-2010131922-A2 (same title, international filing), and KR-101124350-B1 (Phenanthrene lactam derivative having anticancer activity) . The patent linkage indicates that this specific compound has been utilized as a synthetic intermediate in the preparation of biologically active molecules claimed for therapeutic use. By comparison, the regioisomer 4-bromo-6,7-dimethoxyisoindolin-1-one (CAS 954239-46-4) has no analogous patent family citations found in the same databases . This patent corpus provides an indirect but verifiable indicator of the compound's demonstrated relevance in pharmaceutical R&D pipelines.

Patent intermediate Anticancer agent synthesis Pharmaceutical composition

High-Value Application Scenarios for 4-Bromo-5,6-dimethoxyisoindolin-1-one (CAS 1042722-42-8) Based on Quantitative Differential Evidence


Synthesis of Sigma-2 Receptor-Targeted Molecular Imaging Probes and Antitumor Agents

This compound provides the 5,6-dimethoxyisoindoline pharmacophore core that has demonstrated low-nanomolar σ2 receptor affinity (Ki = 1.79–5.23 nM) and high subtype selectivity (>56-fold over σ1; >1000-fold over VAChT) in published PET radiotracer development programs [1]. The 4-bromo substituent simultaneously serves as a synthetic handle for conjugating the pharmacophore to indole-based or metal-chelate moieties via Pd-catalyzed cross-coupling, enabling modular construction of imaging agent libraries. Laboratories procuring the 6,7-dimethoxy regioisomer (CAS 954239-46-4) or the non-brominated analog (CAS 59084-72-9) would be unable to recapitulate these specific ligand architectures without additional synthetic steps.

Kinase-Focused Medicinal Chemistry Library Synthesis via Late-Stage Diversification

Isoindolin-1-one scaffolds have emerged as promising kinase inhibitor cores, with virtual screening studies identifying this scaffold class as capable of high-affinity CDK7 binding (docking scores up to −10.1 kcal/mol) [2]. The 4-bromo substituent enables late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification at a position that SAR studies on isoindolin-1-ones have shown to be critical for modulating biological activity, particularly when electron-withdrawing or lipophilic groups are introduced [3]. The compound's computed XLogP3 of 1.4 places it within a favorable range for oral drug-likeness while leaving room for LogP modulation through coupling partner selection.

Precursor for Phenanthrene Lactam Anticancer Agent Synthesis (Patent-Guided Route)

The compound is explicitly referenced in KR-101124350-B1, which discloses phenanthrene lactam derivatives possessing anticancer activity . This patent trail provides a documented synthetic pathway context for teams seeking to prepare or derivatize compounds within this specific chemotype. The 4-bromo substituent is positioned to enable intramolecular cyclization or intermolecular coupling steps that construct the phenanthrene ring system. Procurement of this specific intermediate ensures fidelity to the patented synthetic route, whereas substitution with a non-brominated or regioisomeric analog would break the documented reaction sequence.

Falipamil-Related Cardiovascular Agent Development and Calcium Channel Blocker Research

The 5,6-dimethoxyisoindolin-1-one core is embedded in falipamil (CAS 77862-92-1), a specific bradycardic agent and calcium channel blocker . The target compound provides this core with a bromine handle at the 4-position, enabling the synthesis of falipamil analogs with modified N-alkyl side chains. The regioisomeric alternative (4-bromo-6,7-dimethoxyisoindolin-1-one) cannot serve this purpose, as the 5,6-dimethoxy substitution pattern is the specific arrangement found in falipamil and its active metabolites. This application leverages the compound's documented structural relationship to a known pharmacological agent.

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